![molecular formula C12H19N3 B1472329 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1504160-08-0](/img/structure/B1472329.png)

2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Vue d'ensemble

Description

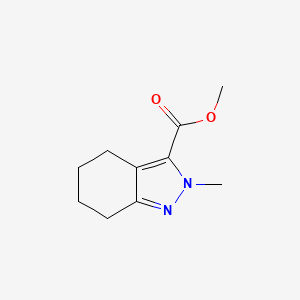

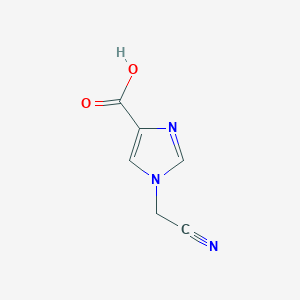

“2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a chemical compound with the molecular formula C12H19N3. It is a building block based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold .

Synthesis Analysis

The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Molecular Structure Analysis

The molecular structure of “2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The structure allows for the introduction of different substituents in various positions of the pyrazole and/or piperazine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” include the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Physical And Chemical Properties Analysis

The molecular formula of “2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is C12H19N3. The molecular weight is 205.3 g/mol.Applications De Recherche Scientifique

Synthesis and Derivative Formation

2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is involved in the synthesis of various heterocyclic compounds, demonstrating its utility in creating novel chemical entities with potential biological activities. For instance, it serves as a starting or intermediate compound in the synthesis of substituted 4,5,6,7-tetrahydroindoles and their derivatives. These derivatives have been synthesized to explore their cytotoxic activities against tumor and normal human cell lines, showing higher inhibitory effects towards tumor cells compared to the reference drug doxorubicin while being minimally active towards normal cells (Mohareb & Abdelaziz, 2013). Additionally, the compound is utilized in the switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reactions with isoxazoles, highlighting its versatility in chemical transformations (Rostovskii et al., 2017).

Antitumor Evaluations

Research has also focused on evaluating the antitumor potential of derivatives synthesized from 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. In one study, the synthesized compounds exhibited significant inhibitory effects on various human tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, indicating the therapeutic potential of these derivatives in cancer treatment (Mohareb et al., 2015).

Antimicrobial and Anti-inflammatory Activities

Compounds derived from 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been explored for their antimicrobial and anti-inflammatory properties. A study synthesized a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were evaluated for their antibacterial and antifungal activities, with some showing promising results (Kendre et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The compound interacts with the HBV core protein, leading to changes in its conformation that inhibit the virus’s ability to replicate .

Biochemical Pathways

It is known that the compound disrupts the life cycle of hbv by modulating the conformation of the core protein . This disruption prevents the virus from replicating, thereby reducing the viral load .

Result of Action

The primary result of the action of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is the reduction of HBV DNA viral load . By inhibiting the replication of the virus, the compound can potentially slow the progression of the disease and mitigate its symptoms .

Orientations Futures

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are discussed . The utilization of building blocks obtained for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated . The advantages of the proposed approach are proven compared with other known methodologies .

Propriétés

IUPAC Name |

2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12/h8,10,13H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPXOBRZYYEMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN3CCNCC3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1472254.png)